molecular formula C8H11F3N2O2 B13716605 3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B13716605
M. Wt: 224.18 g/mol
InChI Key: GMXKAKXISCVCPW-UHFFFAOYSA-N
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Description

3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring, which is further linked to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with an appropriate propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may contribute to binding affinity with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether

Uniqueness

3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to its combination of a trifluoroethyl group and a pyrazole ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C8H11F3N2O2

Molecular Weight

224.18 g/mol

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxypropan-1-ol

InChI

InChI=1S/C8H11F3N2O2/c9-8(10,11)6-13-5-7(4-12-13)15-3-1-2-14/h4-5,14H,1-3,6H2

InChI Key

GMXKAKXISCVCPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)OCCCO

Origin of Product

United States

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